4,5,6-Triaminopyrimidin-2(1h)-one

描述

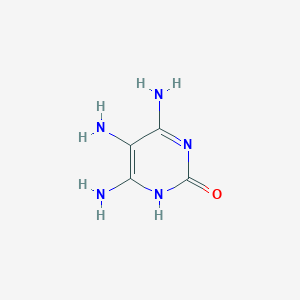

4,5,6-Triaminopyrimidin-2(1h)-one is a heterocyclic organic compound with a pyrimidine core This compound is characterized by the presence of three amino groups attached to the 4th, 5th, and 6th positions of the pyrimidine ring, and a keto group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Triaminopyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

Temperature: Moderate heating (around 100-150°C)

Solvent: Aqueous or alcoholic medium

Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

4,5,6-Triaminopyrimidin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

Oxidation: Nitro derivatives of the pyrimidine ring.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated pyrimidine derivatives.

科学研究应用

4,5,6-Triaminopyrimidin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

作用机制

The mechanism of action of 4,5,6-Triaminopyrimidin-2(1h)-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with nucleic acids.

相似化合物的比较

4,5,6-Triaminopyrimidin-2(1h)-one can be compared with other similar compounds, such as:

2,4,6-Triaminopyrimidine: Similar structure but with amino groups at different positions.

2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.

4,6-Diamino-2-hydroxypyrimidine: Lacks one amino group compared to this compound.

The uniqueness of this compound lies in its specific arrangement of amino groups and the presence of a keto group, which confer distinct chemical properties and reactivity.

生物活性

4,5,6-Triaminopyrimidin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure with three amino groups at positions 4, 5, and 6. This unique arrangement contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a new therapeutic agent in treating resistant infections .

Antimalarial Activity

One of the notable applications of triaminopyrimidines is in antimalarial therapy. A study highlighted that derivatives of triaminopyrimidine have shown promising results against Plasmodium falciparum, the causative agent of malaria. The compounds demonstrated a rapid killing effect on the parasite, with a predicted half-life conducive for single-dose therapies . The mechanism involves inhibition of the vacuolar ATP synthase in the parasite, leading to metabolic disruption and cell death .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents with reduced side effects . The compound's interaction with specific molecular targets involved in cancer cell proliferation has been investigated, showing potential pathways for therapeutic intervention.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cellular metabolism.

- Interaction with DNA : Some studies suggest that it can intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It has been observed to affect signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a triaminopyrimidine derivative in patients with resistant bacterial infections. Results indicated a significant reduction in bacterial load within 48 hours of treatment compared to standard therapies .

Case Study 2: Antimalarial Treatment

In a preclinical model of malaria, administration of a triaminopyrimidine compound resulted in a >90% reduction in parasitemia after a single dose. This study supports the potential for developing single-dose treatments for malaria using triaminopyrimidine derivatives .

Data Tables

属性

IUPAC Name |

4,5,6-triamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBHGSSAKLGUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286433 | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-34-0 | |

| Record name | NSC45758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。